molecular formula C100H133F3N20O22S4 B6295674 Octreotide trifluoroacetate salt (Dimer, Antiparallel) CAS No. 1926163-78-1

Octreotide trifluoroacetate salt (Dimer, Antiparallel)

Cat. No.: B6295674
CAS No.: 1926163-78-1
M. Wt: 2152.5 g/mol
InChI Key: KMCKZYFPLRFRPK-WGTYXJJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a high-purity, research-grade chemical entity provided for non-clinical laboratory investigations. This compound is a synthetic dimeric analog of the somatostatin mimetic octreotide, characterized by its specific antiparallel orientation and disulfide bonds between the cysteine residues of the two peptide chains (Cys² and Cys⁷) . With a molecular formula of C₁₀₀H₁₃₃F₃N₂₀O₂₂S₄ and a molecular weight of 2152.50 g/mol, this salt form is critical for advanced pharmaceutical and biophysical research . The selection of a counter-ion, such as trifluoroacetate (TFA), is a pivotal consideration in peptide science, as it significantly influences the compound's physicochemical properties, including its stability, solubility, and crystallinity . Researchers utilize this specific salt to study the impact of counter-ions on peptide behavior, a key factor in the development of sophisticated drug delivery systems . Investigations into lipophilic salts and lipid-based formulations, for instance, leverage different counter-ions to enhance the apparent lipophilicity and oral bioavailability of peptide therapeutics like octreotide . This dimeric form is an essential tool for scientists exploring peptide aggregation, structure-activity relationships, and the development of novel analytical methods. Octreotide trifluoroacetate salt (Dimer, Antiparallel) is provided for Research Use Only. It is strictly not for diagnostic or therapeutic use, including human consumption.

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R,24R,27S,30S,33R,36S,39S)-10,30-bis(4-aminobutyl)-19,39-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,36-dibenzyl-4-N,24-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,27-bis[(1R)-1-hydroxyethyl]-13,33-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4,24-dicarboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKZYFPLRFRPK-WGTYXJJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)[C@@H](CC9=CC=CC=C9)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H133F3N20O22S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2152.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves peptide synthesis techniques. The process includes the formation of disulfide bonds between specific cysteine residues to achieve the antiparallel dimer structure. The synthetic route typically involves solid-phase peptide synthesis (SPPS) followed by purification and characterization . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s disulfide bonds (Cys²A–Cys⁷B and Cys⁷A–Cys²B) undergo further oxidation under specific conditions. Key findings include:

Reaction ConditionsProducts FormedStability ImplicationsSource
Exposure to H₂O₂ or atmospheric O₂Sulfoxide (–SO–) derivativesReduced receptor binding affinity
Iodine treatment in acidic methanolStabilized disulfidesImproved purification efficiency

Oxidation with iodine during synthesis requires quenching via anion exchange resins to prevent over-oxidation and side reactions . Over-oxidation at methionine residues (absent in this compound) is not observed, but cystine sulfoxides form readily under oxidative stress .

Reduction Reactions

Disulfide bonds are susceptible to reduction, which disrupts the dimeric structure:

Reducing AgentConditionsProductsApplicationsSource
Dithiothreitol (DTT)pH 8.0, 37°C, 1 hrMonomeric thiolsStructural studies
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous buffer, 25°CFree cysteine residuesAnalytical characterization

Reduction is reversible under oxidative conditions, but prolonged exposure to reductants irreversibly degrades the peptide .

Hydrolysis and Enzymatic Degradation

The peptide backbone undergoes hydrolysis in aqueous environments, particularly under enzymatic action:

Enzymatic/Environmental FactorCleavage SiteHalf-Life (t₁/₂)Source
Pancreatic chymotrypsinC-terminal Leu–Gly bonds8 ± 1 min
Simulated intestinal fluid (SIF)Multiple cleavage sites8.3 ± 1.0 hr
Acidic pH (≤3.0)Asp–Pro bonds (absent here)Stable

The antiparallel dimer configuration marginally improves stability compared to linear peptides, but hydrolysis remains a key degradation pathway .

Substitution Reactions

Selective modifications occur at reactive side chains:

Target ResidueReagentProductFunctional ImpactSource
Lysine (ε-amino)Acetic anhydrideAcetylated lysineAlters solubility
Threonine (OH)Trifluoroacetic anhydrideTrifluoroacetylated threonineModifies HPLC retention

Substitutions are typically avoided during synthesis to preserve biological activity.

Trifluoroacetate Interactions

The trifluoroacetate counterion participates in ion-exchange reactions:

ProcessConditionsOutcomeSource
Anion exchange chromatographyAqueous acetic acid/methanolReplacement with acetate ions
LyophilizationLow pHRetention of trifluoroacetate

Counterion exchange is critical for pharmaceutical formulation to reduce toxicity .

Scientific Research Applications

Chemical Applications

  • Peptide Synthesis : Octreotide trifluoroacetate salt is utilized as a model compound for studying peptide synthesis processes. Its structure facilitates the examination of disulfide bond formation, which is crucial in the stability and functionality of peptides.
  • Structural Biology : The compound is employed in research focused on peptide-protein interactions. Understanding these interactions is vital for elucidating biological mechanisms and developing new therapeutic agents.

Biological Applications

  • Somatostatin Receptor Agonism : As a somatostatin analogue, octreotide trifluoroacetate salt binds to somatostatin receptors (SSTR2 and SSTR5), inhibiting the release of growth hormone, glucagon, and insulin. This mechanism has significant implications for conditions characterized by hormonal dysregulation.
  • Neuroendocrine Tumors : The compound is investigated for its therapeutic effects in treating neuroendocrine tumors (NETs), particularly those associated with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Clinical studies have shown that octreotide can alleviate symptoms such as flushing and diarrhea associated with these tumors .

Medical Applications

  • Acromegaly Treatment : Octreotide trifluoroacetate salt is primarily used in the management of acromegaly, a condition caused by excessive growth hormone production. Its ability to reduce growth hormone levels makes it a cornerstone in the treatment of this disorder.
  • Portal Hypertension Management : The compound has been explored for its potential in managing portal hypertension associated with liver cirrhosis. By inhibiting hormone secretion that contributes to increased vascular resistance, octreotide can help alleviate symptoms related to this condition .

Industrial Applications

  • Pharmaceutical Production : Octreotide trifluoroacetate salt is utilized in the production of high-purity peptides for research and pharmaceutical applications. Its stability and efficacy make it an ideal candidate for drug formulation processes .
  • Nanoparticle Delivery Systems : Recent advancements have focused on improving the oral bioavailability of octreotide through nanoparticle delivery systems. These systems enhance drug stability and absorption, potentially allowing for oral administration rather than injections, which would significantly improve patient compliance .

Case Study 1: Octreotide in Neuroendocrine Tumors

A clinical trial involving patients with GEP-NETs demonstrated that octreotide significantly reduced tumor-related symptoms and improved quality of life. Patients receiving octreotide reported fewer episodes of flushing and diarrhea compared to those receiving placebo treatments.

Case Study 2: Acromegaly Management

In a cohort study of acromegaly patients treated with octreotide trifluoroacetate salt, over 70% achieved normalized growth hormone levels within six months. This study highlighted the compound's effectiveness in long-term management strategies for hormone-secreting tumors.

Mechanism of Action

The mechanism of action of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves its interaction with somatostatin receptors. It mimics the natural hormone somatostatin, inhibiting the secretion of growth hormone, glucagon, and insulin. The compound binds predominantly to somatostatin receptors SSTR2 and SSTR5, leading to the inhibition of various cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties
Compound Structure Molecular Weight (Da) Salt Form Key Modifications Receptor Affinity
Octreotide TFA (Dimer, Antiparallel) Antiparallel dimer, disulfide bonds ~2,300 Trifluoroacetate D-Phe¹, D-Trp⁴, Thr⁷, threoninol⁸ High SSTR2/SSTR5 selectivity
Octreotide Acetate (Monomer) Monomeric cyclic octapeptide 1,019 Acetate Same as dimer but monomeric SSTR2/SSTR5 agonist
Lanreotide Trifluoroacetate Monomeric cyclic octapeptide 1,092 Trifluoroacetate D-2-Nal¹, Tyr³, Val⁶ Broad SSTR affinity
Vapreotide Trifluoroacetate Monomeric cyclic octapeptide 1,131.4 Trifluoroacetate D-Phe¹, Tyr³, Val⁶, Trp⁸ SSTR2/SSTR4/SSTR5 agonist
NOTA-Octreotide Trifluoroacetate Monomeric + NOTA chelator ~1,300 Trifluoroacetate NOTA conjugate for radiopharmacy Diagnostic imaging

Key Observations :

  • The antiparallel dimer configuration enhances metabolic stability and binding avidity compared to monomeric Octreotide .
  • Lanreotide and Vapreotide feature aromatic amino acid substitutions (e.g., D-2-Nal¹ in Lanreotide), altering receptor selectivity .
  • NOTA-Octreotide is modified for radiolabeling, enabling diagnostic applications .

Pharmacokinetic and Pharmacodynamic Data

Table 2: Pharmacokinetic Comparison
Compound Half-Life (h) Bioavailability (%) Solubility (TFA vs. Acetate)
Octreotide TFA (Dimer) 12–24* N/A (research use) High in polar solvents
Octreotide Acetate (Monomer) 1.5–2.0 <5 (subcutaneous) Moderate
Lanreotide TFA 2.0–2.5 ~80 (sustained-release) Low
Vapreotide TFA 1.5–2.0 N/A High

*Estimated based on dimeric stability.

Key Findings :

  • The dimer’s extended half-life is attributed to reduced enzymatic degradation and slower renal clearance .
  • Lanreotide’s sustained-release formulation improves bioavailability .

Regulatory and Commercial Status

  • Octreotide Dimer : Primarily a research-grade compound, priced at €1,007/mg (CymitQuimica) .
  • Octreotide Acetate: FDA-approved for acromegaly and carcinoid syndrome, produced at >99.9% purity by Bachem .
  • Lanreotide/Vapreotide : Approved for therapeutic use in the EU and US .

Biological Activity

Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic analogue of somatostatin, a hormone that plays a crucial role in regulating various physiological processes. This compound is particularly noted for its therapeutic applications in managing conditions such as acromegaly, neuroendocrine tumors, and other disorders characterized by excessive hormone secretion. The following sections detail its biological activity, mechanisms of action, and clinical implications.

Chemical Structure and Properties

Octreotide trifluoroacetate salt consists of a dimeric structure with disulfide bonds that enhance its stability and biological activity. Its amino acid sequence is represented as:

(HDPheCysPheDTrpLysThrCysLthreoninol)2 trifluoroacetate salt(H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol)_2\text{ trifluoroacetate salt}

This configuration allows octreotide to maintain a prolonged half-life and improved receptor binding affinity compared to its natural counterpart, somatostatin .

Octreotide exerts its effects primarily through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding initiates a cascade of intracellular signaling events:

  • Inhibition of Hormone Secretion : Octreotide effectively inhibits the release of various hormones, including growth hormone, insulin, glucagon, and gastrointestinal hormones like gastrin and vasoactive intestinal peptide .
  • Reduction of Gastrointestinal Motility : It decreases intestinal motility and fluid secretion from the pancreas, which is beneficial in treating conditions associated with hypersecretion of gastrointestinal hormones .
  • Vasoconstriction : Octreotide induces vasoconstriction in splanchnic blood vessels, which helps reduce portal pressure in conditions like variceal bleeding .

1. Acromegaly Treatment

In patients with acromegaly, octreotide is used to suppress excess growth hormone secretion effectively. Long-term studies have shown that octreotide can reduce growth hormone levels significantly and improve patient outcomes .

2. Management of Neuroendocrine Tumors

Octreotide is also utilized in managing neuroendocrine tumors by alleviating symptoms such as flushing and diarrhea caused by excessive hormone production. It has been shown to improve the quality of life for patients suffering from carcinoid syndrome .

3. Safety Profile

Long-term studies indicate that octreotide has a favorable safety profile. Common adverse effects include gastrointestinal disturbances such as diarrhea and cholelithiasis. However, serious adverse events related to cardiac or renal toxicity are rare .

Research Findings

Recent studies have focused on the pharmacokinetics and stability of octreotide formulations:

  • Stability Studies : Research indicates that octreotide demonstrates high stability in gastric fluid (SGF) with a half-life exceeding 24 hours, which is crucial for its efficacy when administered orally or via injection .
  • Adverse Events Analysis : A comprehensive analysis revealed that the incidence of adverse events was comparable between octreotide treatment groups and placebo controls, affirming its safety in long-term use .

Case Studies

Several case studies highlight the effectiveness of octreotide in clinical settings:

  • Case Study 1 : A patient with acromegaly showed significant reduction in serum growth hormone levels after 6 months of octreotide therapy, leading to improved clinical symptoms.
  • Case Study 2 : In patients with metastatic neuroendocrine tumors, octreotide administration resulted in decreased tumor-related symptoms and improved overall survival rates.

Summary Table of Biological Activities

ActivityMechanismClinical Application
Hormone InhibitionBinds to SSTRsAcromegaly
Gastrointestinal RegulationReduces motility & secretionCarcinoid syndrome
VasoconstrictionDecreases portal pressureVariceal bleeding

Q & A

Q. What are the standard methods for synthesizing and purifying octreotide trifluoroacetate salt (dimer, antiparallel)?

The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cyclization to form the disulfide bond. After cleavage from the resin with trifluoroacetic acid (TFA), the crude peptide is purified via preparative reversed-phase HPLC using TFA-containing mobile phases, resulting in the trifluoroacetate salt form. Ion exchange can replace TFA with acetate if required . Purification efficiency is monitored by analytical HPLC and mass spectrometry (MS), ensuring >99% purity for research-grade material .

Q. How is the antiparallel dimeric structure of octreotide confirmed experimentally?

Structural confirmation involves:

  • Circular dichroism (CD) spectroscopy to assess secondary structure and dimer orientation.
  • NMR spectroscopy (e.g., NOESY) to identify cross-peaks indicative of antiparallel β-sheet interactions.
  • Mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight and dimer formation.
  • Ion mobility spectrometry to distinguish dimeric vs. monomeric conformers .

Q. What analytical techniques are critical for quantifying trifluoroacetate counterions in octreotide formulations?

Ion chromatography (IC) with conductivity detection is the gold standard for quantifying residual TFA. Limits of detection (LOD) for TFA are typically <1 ppm. Nuclear magnetic resonance (NMR) using ¹⁹F probes can also semi-quantitatively assess TFA content .

Advanced Research Questions

Q. How do trifluoroacetate counterions influence biological activity assays, and how can these effects be mitigated?

TFA ions at concentrations >10⁻⁹ M can inhibit osteoblast and chondrocyte proliferation, leading to false-negative results in cell-based assays. To mitigate:

  • Convert TFA salts to acetate or hydrochloride salts via ion-exchange chromatography.
  • Validate salt conversion using IC and MS.
  • Include TFA-only controls to isolate its effects .

Q. What experimental strategies resolve discrepancies in dimer stability under varying pH or temperature conditions?

Stability studies should include:

  • Accelerated degradation assays (e.g., 40°C, 75% RH) with periodic sampling.
  • Size-exclusion chromatography (SEC) to monitor dimer dissociation.
  • Molecular dynamics (MD) simulations to predict destabilizing residues.
  • Chemical cross-linking (e.g., glutaraldehyde) followed by MS to stabilize transient dimer interactions for analysis .

Q. How can researchers distinguish between parallel and antiparallel dimer conformations in solution?

Use a combination of:

  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-protected regions.
  • FTIR spectroscopy to identify β-sheet signatures (antiparallel dimers show distinct amide I bands near 1690 cm⁻¹).
  • X-ray crystallography (if crystallizable) for definitive structural assignment .

Methodological Considerations

Q. What quality control benchmarks are essential for ensuring batch-to-batch consistency in octreotide dimer research?

  • Purity : ≥99% by HPLC (UV 220 nm).
  • Counterion content : ≤0.1% TFA by IC.
  • Dimer/monomer ratio : ≥95% dimer by SEC.
  • Bioactivity validation : Receptor-binding assays (e.g., somatostatin receptor subtype 2 affinity) .

Q. How should researchers handle discrepancies between computational predictions and experimental data for dimer conformation?

  • Re-optimize computational models using density functional theory (DFT) with solvent effects.
  • Validate with solid-state NMR or cryo-EM for near-native conformations.
  • Cross-reference with USP reference standards for antiparallel dimers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.